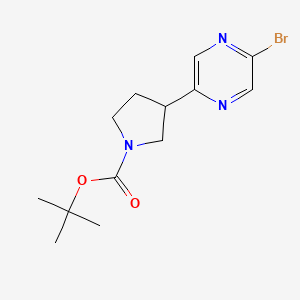

![molecular formula C12H17BrClNO3 B12303580 2-Amino-3-[4-(3-bromopropoxy)phenyl]propanoic acid;hydrochloride](/img/structure/B12303580.png)

2-Amino-3-[4-(3-bromopropoxy)phenyl]propanoic acid;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

O-(3-Brompropyl)-L-Tyrosin-Hydrochlorid ist eine chemische Verbindung, die eine Brompropylgruppe enthält, die an die Aminosäure L-Tyrosin gebunden ist.

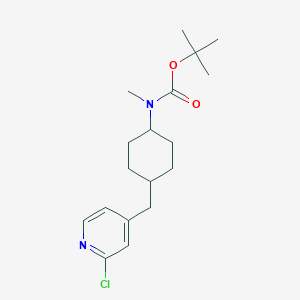

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von O-(3-Brompropyl)-L-Tyrosin-Hydrochlorid beinhaltet typischerweise die Bromierung einer Propylgruppe, gefolgt von ihrer Anlagerung an L-Tyrosin. Die Reaktionsbedingungen erfordern oft die Verwendung eines Bromierungsmittels wie Phosphortribromid oder Bromwasserstoffsäure in Gegenwart eines Lösungsmittels wie Dichlormethan. Die Reaktion wird üblicherweise unter kontrollierten Temperaturen durchgeführt, um die selektive Bromierung der Propylgruppe zu gewährleisten.

Industrielle Produktionsmethoden

In einem industriellen Umfeld kann die Produktion von O-(3-Brompropyl)-L-Tyrosin-Hydrochlorid großtechnische Bromierungsprozesse umfassen, gefolgt von Reinigungsschritten wie Kristallisation oder Chromatographie, um das gewünschte Produkt mit hoher Reinheit zu erhalten.

Chemische Reaktionsanalyse

Reaktionstypen

O-(3-Brompropyl)-L-Tyrosin-Hydrochlorid kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:

Nucleophile Substitutionsreaktionen: Das Bromatom kann durch andere Nucleophile wie Hydroxidionen, Amine oder Thiole ersetzt werden.

Oxidations- und Reduktionsreaktionen: Die Verbindung kann an Redoxreaktionen teilnehmen und den Oxidationszustand der Brompropylgruppe verändern.

Eliminierungsreaktionen: Unter bestimmten Bedingungen kann die Verbindung Eliminierungsreaktionen eingehen, um Alkene zu bilden.

Häufige Reagenzien und Bedingungen

Nucleophile Substitution: Häufige Reagenzien sind Natriumhydroxid, Ammoniak und Thiole. Die Reaktionen werden typischerweise in polaren Lösungsmitteln wie Wasser oder Ethanol durchgeführt.

Oxidation: Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid können verwendet werden.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden häufig eingesetzt.

Hauptprodukte

Nucleophile Substitution: Produkte umfassen hydroxylierte, aminierte oder thiolierte Derivate von L-Tyrosin.

Oxidation: Produkte können oxidierte Formen der Brompropylgruppe umfassen.

Reduktion: Reduzierte Formen der Brompropylgruppe.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of O-(3-Bromopropyl)-L-tyrosine hydrochloride typically involves the bromination of a propyl group followed by its attachment to L-tyrosine. The reaction conditions often require the use of a brominating agent such as phosphorus tribromide or hydrobromic acid in the presence of a solvent like dichloromethane. The reaction is usually carried out under controlled temperatures to ensure the selective bromination of the propyl group.

Industrial Production Methods

In an industrial setting, the production of O-(3-Bromopropyl)-L-tyrosine hydrochloride may involve large-scale bromination processes followed by purification steps such as crystallization or chromatography to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

O-(3-Bromopropyl)-L-tyrosine hydrochloride can undergo various types of chemical reactions, including:

Nucleophilic substitution reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.

Oxidation and reduction reactions: The compound can participate in redox reactions, altering the oxidation state of the bromopropyl group.

Elimination reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents like water or ethanol.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

Nucleophilic substitution: Products include hydroxylated, aminated, or thiolated derivatives of L-tyrosine.

Oxidation: Products may include oxidized forms of the bromopropyl group.

Reduction: Reduced forms of the bromopropyl group.

Wissenschaftliche Forschungsanwendungen

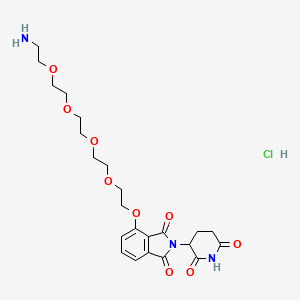

O-(3-Brompropyl)-L-Tyrosin-Hydrochlorid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein bei der Synthese komplexerer Moleküle verwendet.

Biologie: Wird untersucht für seine potenzielle Rolle bei der Modifizierung von Proteinen und Peptiden.

Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften untersucht, einschließlich seiner Verwendung als Vorläufer in der Arzneimittelsynthese.

Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von O-(3-Brompropyl)-L-Tyrosin-Hydrochlorid beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Enzymen und Rezeptoren. Die Brompropylgruppe kann kovalente Bindungen mit nucleophilen Stellen an Proteinen bilden, was zu Modifikationen führt, die die Funktion der Zielmoleküle verändern können. Diese Wechselwirkung kann verschiedene biochemische Pfade und zelluläre Prozesse beeinflussen.

Wirkmechanismus

The mechanism of action of O-(3-Bromopropyl)-L-tyrosine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The bromopropyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that can alter the function of the target molecules. This interaction can affect various biochemical pathways and cellular processes.

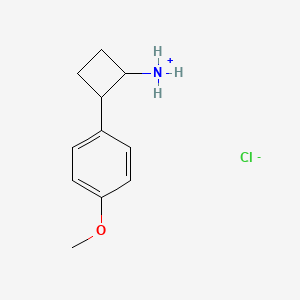

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- O-(3-Chlorpropyl)-L-Tyrosin-Hydrochlorid

- O-(3-Iodpropyl)-L-Tyrosin-Hydrochlorid

- O-(3-Fluorpropyl)-L-Tyrosin-Hydrochlorid

Einzigartigkeit

O-(3-Brompropyl)-L-Tyrosin-Hydrochlorid ist aufgrund des Vorhandenseins des Bromatoms einzigartig, das im Vergleich zu seinen Chlor-, Iod- und Fluoranalogen eine besondere Reaktivität und Eigenschaften verleiht. Die Größe und die Elektronegativität des Bromatoms beeinflussen das Verhalten der Verbindung in chemischen Reaktionen und ihre Wechselwirkungen mit biologischen Zielstrukturen.

Eigenschaften

Molekularformel |

C12H17BrClNO3 |

|---|---|

Molekulargewicht |

338.62 g/mol |

IUPAC-Name |

2-amino-3-[4-(3-bromopropoxy)phenyl]propanoic acid;hydrochloride |

InChI |

InChI=1S/C12H16BrNO3.ClH/c13-6-1-7-17-10-4-2-9(3-5-10)8-11(14)12(15)16;/h2-5,11H,1,6-8,14H2,(H,15,16);1H |

InChI-Schlüssel |

LYEOBZJDPIFVIK-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)OCCCBr.Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![28-(3,3-Dimethyloxiran-2-yl)-22-hydroxy-1,10,10,12,12,30,30,36-octamethyl-11,24,27,29,32-pentaoxa-3-azadecacyclo[17.17.0.02,17.04,16.07,15.09,13.022,36.023,25.023,33.026,31]hexatriaconta-2(17),4(16),5,7(15)-tetraen-8-one](/img/structure/B12303525.png)

![3-[[5-chloro-2-[(4-methoxy-7-morpholin-4-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl)amino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide;methanesulfonic acid;hydrochloride](/img/structure/B12303535.png)

![rac-(1R,3S)-3-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]cyclopentan-1-amine, cis](/img/structure/B12303543.png)

![Ethyl 5-[[tert-butyl(diphenyl)silyl]oxymethyl]pyrazolidine-3-carboxylate](/img/structure/B12303546.png)

![N-[(1S)-1-{[(1S)-4-(carbamoylamino)-1-{[4-(chloromethyl)phenyl]carbamoyl}butyl]carbamoyl}-2-methylpropyl]-6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamide](/img/structure/B12303550.png)